Olprinone
Overview
Description
Olprinone is a cardiotonic agent that has been marketed in Japan since 1996 . It is a selective phosphodiesterase III inhibitor, which means it helps to increase the force of heart contractions and dilate blood vessels . This compound is particularly useful in the treatment of acute heart failure and cerebral ischemia .
Mechanism of Action
Target of Action
Olprinone is a compound that primarily targets Phosphodiesterase III (PDE III) . PDE III is an enzyme found in various parts of the body, including the myocardium, vascular smooth muscle, fat tissue, and platelets . It plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a molecule that is vital for various physiological reactions .
Mode of Action
This compound acts by selectively inhibiting PDE III . This inhibition leads to an increased concentration of cAMP . The elevated cAMP levels then activate protein kinase A, which in turn activates potential-dependent Ca2+ channels on cell membranes . This series of interactions enhances myocardial contraction .
Biochemical Pathways
The inhibition of PDE III by this compound affects several biochemical pathways. Primarily, it enhances myocardial contraction and produces vasodilation . It also suppresses platelet aggregation . These effects are precisely why PDE III inhibitors like this compound can be used to treat heart failure .
Result of Action
The action of this compound results in several molecular and cellular effects. It has positive inotropic (increasing myocardial contraction) and vasodilator actions, improving myocardial mechanical efficiency . It also augments cerebral blood flow through a direct vasodilatory effect on cerebral arteries . Moreover, this compound has been shown to reduce inflammation and tissue injury associated with spinal cord trauma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, under conditions of acute hypoxia, this compound has been shown to slow the progression of intestinal mucosal acidosis and gut barrier dysfunction, concurrently preserving microscopic structures . This suggests that the therapeutic effects of this compound may be particularly beneficial under certain environmental stress conditions, such as hypoxia .
Biochemical Analysis
Biochemical Properties
Olprinone plays a significant role in biochemical reactions by selectively inhibiting phosphodiesterase III, which leads to increased cellular concentrations of cAMP . This interaction with cAMP, a crucial secondary messenger in cells, allows this compound to exert its effects.
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it attenuates the acute inflammatory response and apoptosis after spinal cord trauma in mice . It achieves this by reducing the degree of spinal cord inflammation and tissue injury, neutrophil infiltration, nitrotyrosine formation, pro-inflammatory cytokines, NF-κB expression, p-ERK1/2 and p38 expression, and apoptosis .
Molecular Mechanism
The mechanism of action of this compound is attributed to its ability to increase cellular concentrations of cAMP . This increase in cAMP levels can lead to a variety of effects at the molecular level, including the activation of protein kinase A (PKA), which can phosphorylate and thereby regulate the function of various proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to reduce the development of inflammation and tissue injury associated with spinal cord trauma over time
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, the study does mention that this compound treatment (0.2 mg/kg, i.p.) 1 and 6 h after the SCI significantly reduced the degree of spinal cord inflammation and tissue injury .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly mentioned in the available literature. Given its role as a phosphodiesterase III inhibitor, it is likely involved in the cAMP signaling pathway .
Preparation Methods
The preparation of high-purity olprinone hydrochloride typically starts with 2-amino-5-bromopyridine as the initial raw material . The synthetic process involves several steps, including reduction, condensation, and cyclization reactions. The reaction conditions are generally mild, and the process is suitable for industrial production due to its high yield and low impurity content .
Chemical Reactions Analysis
Olprinone undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include ammonium acetate and formic acid . The major products formed from these reactions are typically intermediates that lead to the final this compound compound .
Scientific Research Applications
Olprinone has a wide range of scientific research applications. In medicine, it is used to treat acute heart failure and improve cerebral blood flow . In biology, it has been shown to have protective effects in models of liver injury and sepsis . In chemistry, it is used as a model compound for studying phosphodiesterase inhibitors . Its industrial applications include its use in the production of high-purity pharmaceuticals .
Comparison with Similar Compounds
Olprinone is often compared with other phosphodiesterase III inhibitors, such as milrinone . While both compounds have similar mechanisms of action, this compound has been shown to have a more favorable safety profile and better clinical outcomes in certain patient populations . Other similar compounds include enoximone and amrinone, which also inhibit phosphodiesterase III but may have different pharmacokinetic properties and clinical uses .
Properties
IUPAC Name |
5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10/h2-6,8H,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAWFIIYTJQOKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048461 | |
Record name | Olprinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106730-54-5 | |
Record name | Olprinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106730-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olprinone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106730545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olprinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olprinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLPRINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y8BMI9YGC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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